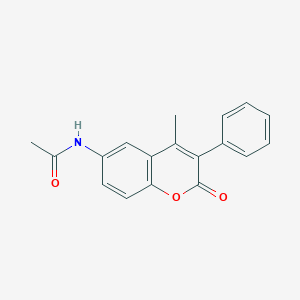

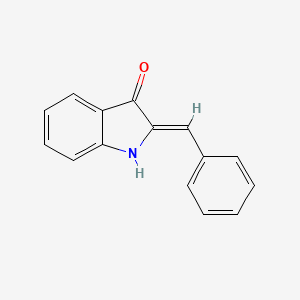

N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)acetamide” is a compound that belongs to the class of coumarins . Coumarins are a type of organic compound that are found in many plants and are known for their diverse biological activities .

Synthesis Analysis

This compound can be synthesized through a series of reactions involving Schiff’s bases and thiazolidine-4-ones . The synthesis process involves the condensation of primary amines with active carbonyls .Molecular Structure Analysis

The molecular structure of this compound includes a coumarin ring system, which is a type of heterocyclic compound . It also contains an azomethine group (-C=N-), which is typically known as a Schiff’s base .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases and thiazolidine-4-ones . These reactions involve the condensation of primary amines with active carbonyls .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 217-218 °C . The compound is also characterized by its FT-IR spectrum, which shows absorption bands at various frequencies .科学研究应用

Antioxidant Activity

This compound has been synthesized and evaluated for its antioxidant activity . Most of the Schiff’s bases and thiazolidine-4-ones bearing two hydroxyl groups on the phenyl ring showed excellent antioxidant activity in comparison with ascorbic acid .

Antifungal Activity

Preliminary investigation on antifungal activity was done on some representative samples . The compound forms a significant category of compounds in medicinal and pharmaceutical chemistry with several biological applications that include antifungal uses .

Antibacterial Activity

The compound has demonstrated antibacterial activity . It is well established that the biological activity of hydrazone compounds is associated with the presence of the active (-CO-NH-N=C-) pharmacophore .

Antitumoral Activity

The compound has shown antitumoral activity . Studies on coumarin derivatives have demonstrated their antitumor effects .

Anti-HIV Activity

The compound has shown anti-HIV activity . Natural coumarins affect the formation and scavenging of ROS and influence free radical-mediated oxidative damage .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects . This is another significant application in the field of medicinal chemistry.

Anticoagulant Activity

The compound has shown anticoagulant effects, specifically as inhibitors of the enzyme VKOR, vitamin K epoxide reductase .

Central Nervous System Stimulant

The compound has demonstrated effects as a central nervous system stimulant . This opens up potential applications in the treatment of neurological disorders.

作用机制

Target of Action

Coumarin derivatives, to which this compound belongs, have been known to exhibit a wide range of biological activities . They have been routinely employed as herbal medicines since early ages .

Mode of Action

Coumarin derivatives have been found to exhibit in vitro and in vivo remarkable anti-tumorial, anti-inflammatory, and anti-viral effects . They are also known to be potent inhibitors of bacterial DNA gyrase .

Biochemical Pathways

Coumarin derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Coumarin derivatives have been found to exert significant inhibitory activity against the growth of tested bacterial strains .

未来方向

Future research could focus on further exploring the biological activities of this compound. Given the known antioxidant activity of similar compounds , it could be interesting to investigate this aspect further. Additionally, the compound’s potential cytotoxic and antifungal activities could also be areas of future research .

属性

IUPAC Name |

N-(4-methyl-2-oxo-3-phenylchromen-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-11-15-10-14(19-12(2)20)8-9-16(15)22-18(21)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASVHQSFRIBAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)NC(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 5-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5161650.png)

![3-(methylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5161655.png)

![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide](/img/structure/B5161659.png)

![1,3,5-trichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5161671.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)

![5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5161739.png)

![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)

![methyl 2-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5161755.png)